molecular formula C22H31N3O B11047677 2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11047677
M. Wt: 353.5 g/mol
InChI Key: WWSIGZJKLPWUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The compound’s unique structure, combining an indole ring with a diazatricyclodecane system, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The diazatricyclodecane system can be constructed through a series of cyclization reactions, often involving the use of strong bases and high temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to lower the activation energy of key steps .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biological research .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C22H31N3O/c1-3-9-21-12-24-14-22(10-4-2,20(21)26)15-25(13-21)19(24)17-11-23-18-8-6-5-7-16(17)18/h5-8,11,19-20,23,26H,3-4,9-10,12-15H2,1-2H3

InChI Key

WWSIGZJKLPWUTA-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1O)(CN(C2)C3C4=CNC5=CC=CC=C54)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.